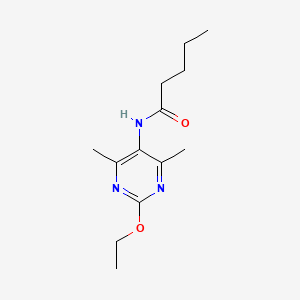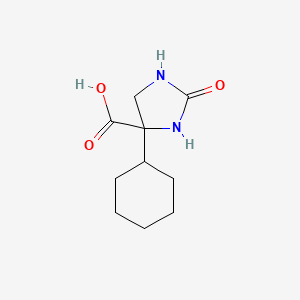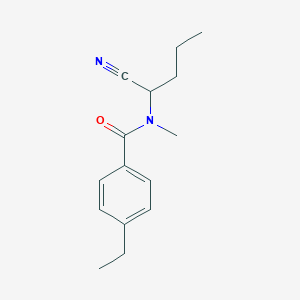
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ethoxy group (C2H5O-) and the pentanamide group (C5H11NO) are attached to the pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with pyrimidine derivatives . For example, halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .
Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrimidine ring, an ethoxy group, and a pentanamide group. The exact structure would depend on the positions of these groups on the pyrimidine ring.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction .
Scientific Research Applications
Synthesis and Anticholinergic Activity The synthesis of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide and its four stereoisomers demonstrated notable variations in anticholinergic potency, indicating the compound's relevance in therapeutic contexts, especially concerning overactive detrusor syndrome (Oyasu et al., 1994).
S-Acetamide Derivatives Synthesis and Anticonvulsant Evaluation The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine aimed to explore their potential as anticonvulsants. Molecular docking studies and in vivo rat models highlighted the moderate anticonvulsant activity of these compounds, presenting a promising avenue for therapeutic application (Severina et al., 2020).
Determination of TA-0201 The study developed a sensitive method for determining TA-0201 and its major metabolites in rat plasma and tissues, utilizing LC-MS/MS. This methodological advancement aids in understanding the pharmacokinetic properties of TA-0201, an orally active non-peptide antagonist for endothelin receptors (Ohashi et al., 1999).
Hydrogen-bond Effect and Molecular Structure Investigation An extensive structural analysis of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) was performed, incorporating spectroscopic methods and quantum chemical calculations. The study offered insights into the molecule's stability and electronic structures, emphasizing the potential of such compounds in biological applications (Mansour & Ghani, 2013).
Synthesis of Novel Benzodifuranyl and Related Compounds This research synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. The findings suggest potential pharmaceutical applications for these synthesized compounds (Abu‐Hashem et al., 2020).
Niacin-Lipoic Acid Dimer N2L for Atherosclerosis and Dyslipidemia N2L, a novel niacin-lipoic acid dimer, exhibited potent lipid modulation, antioxidation, and cytoprotection, with minimized niacin-induced vasodilation effects. The findings propose N2L as a promising candidate for treating atherosclerosis and dyslipidemia, showcasing its therapeutic potential (Jiang et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-7-8-11(17)16-12-9(3)14-13(18-6-2)15-10(12)4/h5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQKXHHGOMVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C(N=C1C)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2641789.png)
![3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641790.png)





![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2641801.png)
![5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2641804.png)

![(3-Chloro-5-fluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641807.png)
![(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2641808.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2641810.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2641811.png)
